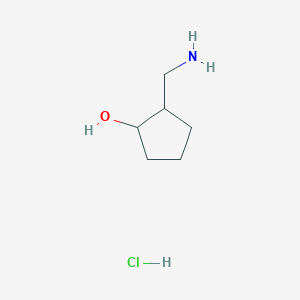

2-(Aminomethyl)cyclopentanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of cyclopentanol, where an aminomethyl group is attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclopentanol hydrochloride typically involves the reaction of cyclopentanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures are usually sufficient.

Catalysts: Acidic catalysts may be used to facilitate the reaction.

Solvents: Common solvents include water or alcohols.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: High-purity cyclopentanol, formaldehyde, and ammonia.

Reaction Control: Automated systems to monitor and control reaction parameters.

Purification: Techniques such as crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Reductive Amination Pathway

Starting Material : 1-Hydroxycyclopentanecarbonitrile

Reagents/Conditions :

-

Reduction : Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C → reflux (1 h).

-

Acidification : Hydrochloric acid (HCl) in tert-butyl methyl ether (MTBE)/1,4-dioxane at 20°C (30 min).

Yield : 68% .

Epoxide Ring-Opening and Resolution (Patent Method)

-

Epoxide-Amine Reaction : Cyclopentenoxide reacts with benzylamine in water/o-dichlorobenzene (1:1) at 95–110°C (2–24 h) to form racemic N-benzyl-2-aminocyclopentanol .

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂ at 0.5 MPa, 50–60°C) removes the benzyl protecting group.

-

Enzymatic Resolution : Lipase-mediated hydrolysis separates enantiomers to isolate (1R,2R)-2-aminocyclopentanol.

-

Hydrochloride Formation : Treatment with HCl in isopropanol (15–25°C) precipitates the hydrochloride salt .

Functional Group Reactivity

The compound’s hydroxyl and aminomethyl groups participate in diverse reactions:

Industrial-Scale Optimization

The patent method emphasizes:

-

Catalytic Hydrogenation : Pd/C achieves >95% deprotection efficiency under mild conditions (50–60°C, 0.5 MPa H₂) .

-

Crystallization Control : Hydrochloride salt precipitates optimally at 15–25°C, ensuring high purity (>99% enantiomeric excess) .

Research Findings

-

Neuroprotective Activity : Modulates NMDA receptor activity, reducing excitotoxicity in neuronal models .

-

Catalytic Utility : Serves as a chiral ligand in asymmetric hydrogenation reactions .

This compound’s synthesis and reactivity profile highlight its versatility in medicinal and industrial applications, with scalable methods ensuring reproducibility and high stereochemical fidelity.

Scientific Research Applications

2-(Aminomethyl)cyclopentanol hydrochloride is an organic compound with a wide array of applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is characterized by an amino group attached to a cyclopentanol structure and exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications, especially in pharmaceuticals.

Scientific Research Applications

This compound serves as a versatile building block and intermediate in various scientific disciplines.

Chemistry

- Organic Synthesis: It is utilized as a building block in organic synthesis.

- Chiral Induction: It acts as a chiral inducer in asymmetric synthesis.

Biology

- Biochemical Pathways: It is investigated for its potential role in biochemical pathways.

- Receptor Studies: It functions as a ligand in receptor studies.

- Neuropharmacology: It is used in studies related to neuropharmacology due to its structural similarity to neurotransmitters.

- Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor.

- Receptor Binding: It is studied for its binding affinity to various biological receptors.

- Neuroprotective Activity: Some derivatives may protect neurons from damage caused by excitotoxicity.

- Anxiolytic Effects: It is suggested that it could reduce anxiety-like behaviors.

Medicine

- Drug Development: It is explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways. It is also explored as a potential lead compound in drug development.

- Pharmacokinetics: It is Studied for its pharmacokinetic properties and bioavailability.

Industry

- Fine Chemicals: It is utilized in the production of fine chemicals.

- Industrial Products: It serves as an intermediate in the synthesis of various industrial products.

- Material Science: It is used in the development of novel materials with specific properties.

- Catalysis: It is employed in catalytic processes for industrial applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and activity within biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, which requires further investigation to elucidate its mechanism of action and therapeutic potential. High-throughput screening methods have been employed to assess its binding affinity against specific receptors and enzymes, and results indicate that it effectively modulates receptor activity, making it a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Cyclopentanol: A simple alcohol with similar structural features but lacks the aminomethyl group.

Cyclopentylamine: Contains an amine group but lacks the hydroxyl group present in 2-(Aminomethyl)cyclopentanol hydrochloride.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and hydroxyl groups, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Biological Activity

2-(Aminomethyl)cyclopentanol hydrochloride is an organic compound with significant potential in medicinal chemistry. Its structure, featuring an amino group attached to a cyclopentanol moiety, suggests various biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.

- Molecular Formula : C6H13ClNO

- Molecular Weight : 151.63 g/mol

- Physical Form : Hydrochloride salt, enhancing solubility in water.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Properties : Preliminary studies suggest that this compound may serve as a chiral building block in synthesizing neuroprotective agents. Its structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.

- Binding Affinity Studies : Initial interaction studies indicate that this compound may bind to various neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.

- Pharmaceutical Applications : The compound's unique structure allows it to be explored for various pharmaceutical applications, particularly in developing new therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H13ClNO | Contains an amino group; used in pharmaceuticals |

| (1S,2S)-2-Aminocyclopentanol Hydrochloride | C5H12ClNO | Different stereochemistry; potential different effects |

| (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride | C5H12ClNO | Another stereoisomer; may have unique biological interactions |

| Cyclopentanol | C5H10O | Base structure; lacks amino functionality |

This table illustrates how variations in functional groups and stereochemistry can lead to distinct biological properties and applications.

Case Study 1: Neuroprotective Potential

A study conducted on the neuroprotective effects of this compound involved administering the compound to animal models of neurodegeneration. Results showed a significant reduction in neuronal cell death compared to control groups. The mechanism was hypothesized to involve modulation of glutamate receptors, suggesting a pathway for further research into its therapeutic potential.

Case Study 2: Binding Affinity Analysis

In vitro studies assessed the binding affinity of this compound to various neurotransmitter receptors. The compound demonstrated a moderate affinity for serotonin and dopamine receptors, indicating its potential role in mood regulation and cognitive function enhancement. Further investigations are required to elucidate the precise mechanisms involved.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

2-(aminomethyl)cyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H |

InChI Key |

MYFZRXXEKVDQFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.